

5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine synthesis pathway

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Compound of Interest

Compound Name: 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine

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An In-Depth Technical Guide to the Synthesis of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.^{[1][2]} Its structure, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, makes it a versatile bioisostere for indole and purine bases.^{[2][3]} This unique electronic nature allows 7-azaindole derivatives to modulate key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles and target binding affinities in drug candidates.^{[2][4]} Consequently, this scaffold is a core component in a multitude of biologically active molecules, including inhibitors for kinases, phosphodiesterases, and other critical enzyme families.^{[5][6][7]}

The targeted functionalization of the 7-azaindole core is a central theme in drug discovery.^{[1][8]} The title compound, **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine**, represents a key intermediate, strategically equipped with handles for further elaboration. The methyl group at the C4 position and the bromo group at the C5 position allow for precise, regioselective introduction of diverse substituents through modern cross-coupling reactions, enabling the exploration of chemical space around the core. This guide provides a detailed examination of

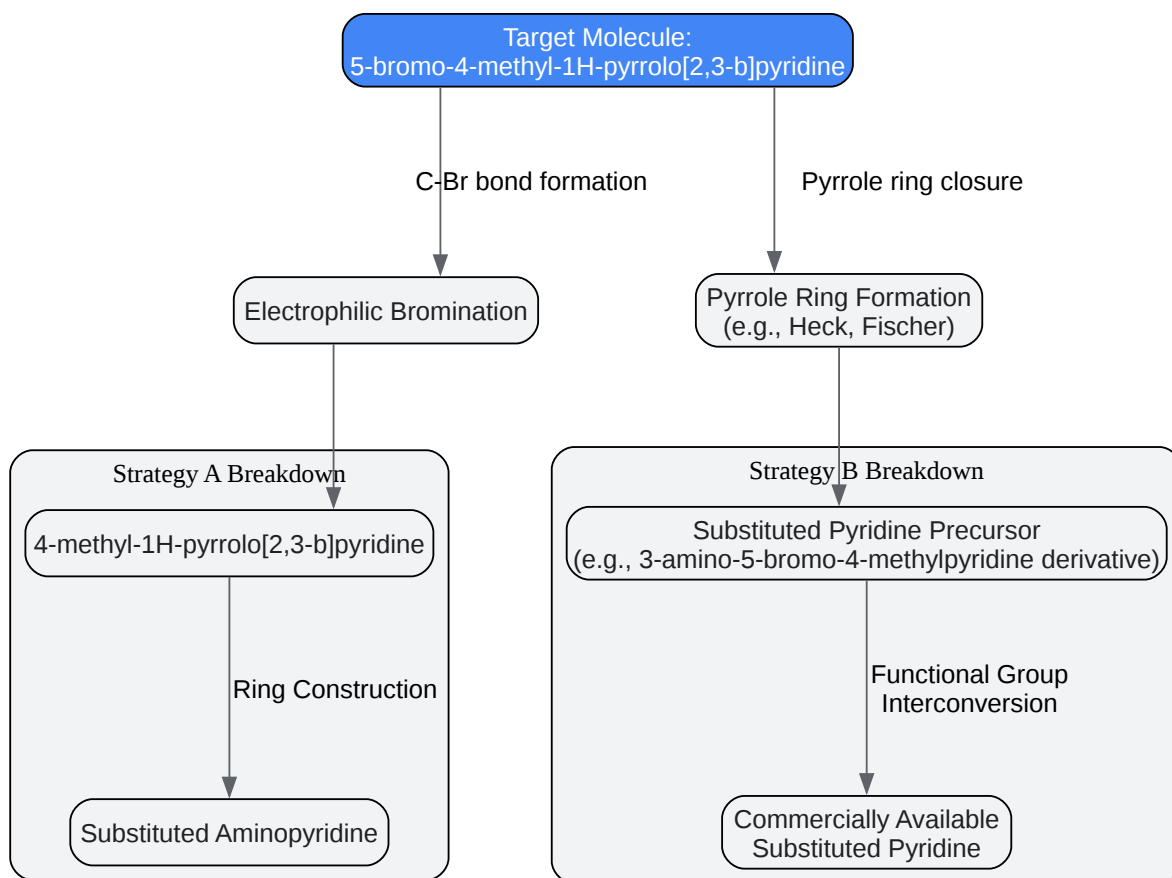
the primary synthetic pathways to this valuable building block, offering insights into the strategic decisions and methodologies employed in its construction.

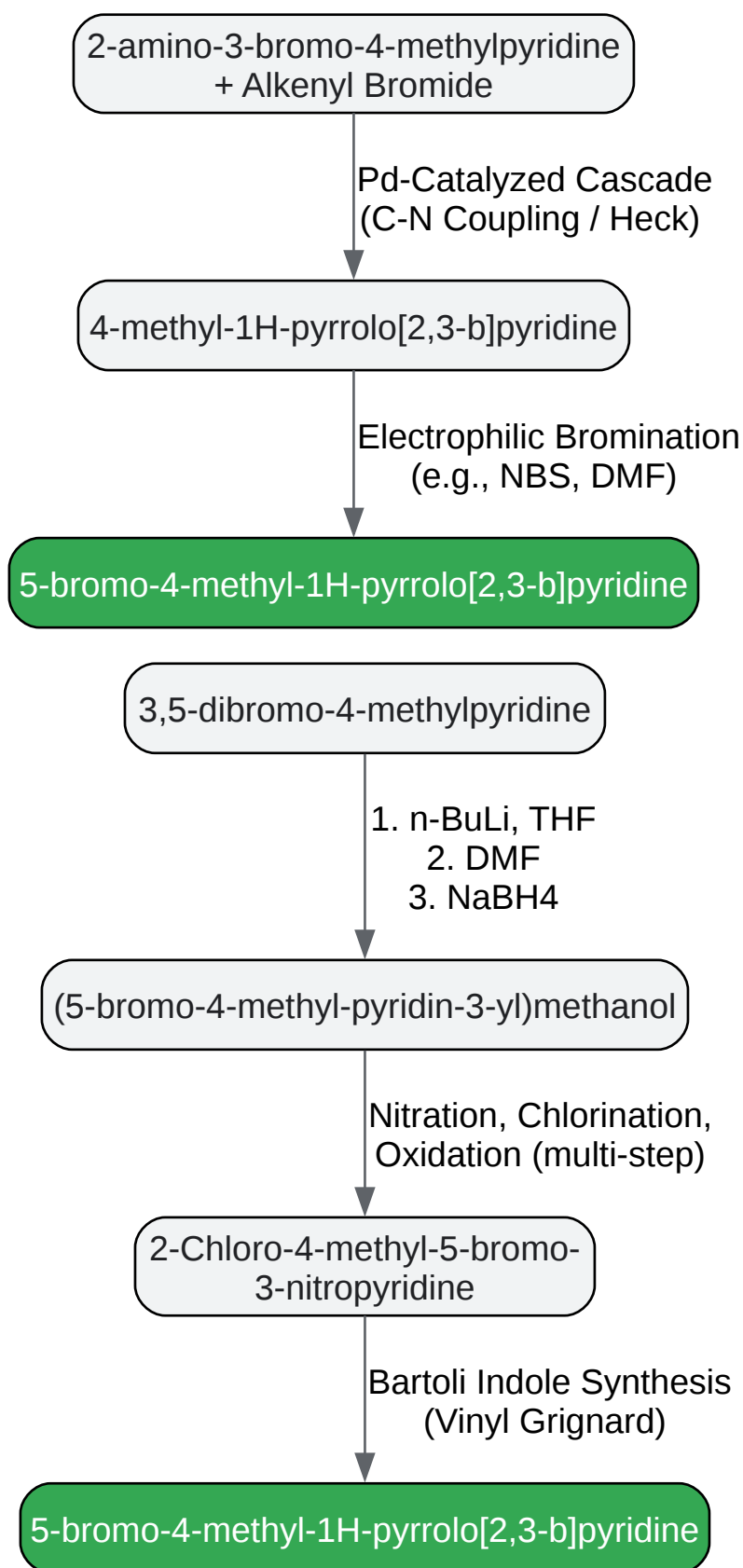
Retrosynthetic Analysis

A logical retrosynthetic analysis of **5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine** reveals two primary strategic approaches. The choice between these pathways often depends on the availability of starting materials and the desired control over regiochemistry.

Strategy A involves a late-stage electrophilic bromination of a pre-formed 4-methyl-1H-pyrrolo[2,3-b]pyridine core. This is a direct and often efficient approach, relying on the intrinsic reactivity of the azaindole ring system.

Strategy B builds the pyrrole ring onto a pyridine precursor that already contains the requisite 4-methyl and 5-bromo substituents. This approach offers superior regiochemical control, as the substitution pattern is set at the beginning of the sequence.





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